REACTION_CXSMILES
|
C(S[C:9]1[C:10]([Cl:22])=[C:11]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][C:16]2=[O:21])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[S:23]([Cl:27])(Cl)(=[O:25])=[O:24]>>[Cl:22][C:10]1[C:11]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][C:16]2=[O:21])=[CH:12][CH:13]=[CH:14][C:9]=1[S:23]([Cl:27])(=[O:25])=[O:24]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(COCC1)=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The crude material was used without further purification in the next step
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1N1C(COCC1)=O)S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |